tert-butyl 4-amino-4-methylpentanoate

Lipophilicity Drug-likeness Membrane permeability

tert-Butyl 4-amino-4-methylpentanoate (CAS 161295-14-3) is a sterically hindered, non-proteinogenic β-amino acid ester with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol. It exists as a white solid at room temperature and is supplied at a standard purity of ≥95% from major building-block vendors.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 161295-14-3
Cat. No. B6612808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-amino-4-methylpentanoate
CAS161295-14-3
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C)(C)N
InChIInChI=1S/C10H21NO2/c1-9(2,3)13-8(12)6-7-10(4,5)11/h6-7,11H2,1-5H3
InChIKeyMSYWFLPIRKVKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Amino-4-Methylpentanoate (CAS 161295-14-3): Strategic Differentiation for Scientific Procurement


tert-Butyl 4-amino-4-methylpentanoate (CAS 161295-14-3) is a sterically hindered, non-proteinogenic β-amino acid ester with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol [1]. It exists as a white solid at room temperature and is supplied at a standard purity of ≥95% from major building-block vendors [2]. The compound features a quaternary α-carbon bearing both the amino and methyl substituents, with the carboxyl function protected as a tert-butyl (tBu) ester. This architectural arrangement makes it a versatile intermediate for peptidomimetic synthesis, where the tBu group enables orthogonal acidolytic deprotection strategies that are incompatible with conventional methyl or ethyl esters .

Why Generic Substitution of 4-Amino-4-Methylpentanoate Esters Is Scientifically Unreliable


Simple interchange among 4-amino-4-methylpentanoate esters (methyl, ethyl, tert-butyl) is precluded by divergent physicochemical properties and deprotection chemistries. The tert-butyl ester exhibits a computed logP of 1.1 (XLogP3) compared to 0.4 for the methyl ester [1], a 0.7 log unit difference that translates to an approximately 5-fold greater partition coefficient into hydrophobic media. This substantially alters membrane permeability, solubility in organic reaction solvents, and chromatographic retention behavior. Furthermore, the tert-butyl group is cleavable under anhydrous acid conditions (neat trifluoroacetic acid, TFA) within minutes at room temperature via an Sₙ1-type alkyl-oxygen fission mechanism, whereas methyl ester hydrolysis requires prolonged heating with aqueous acid or strong nucleophilic bases such as LiOH [2]. These orthogonal deprotection routes mean that multi-step synthetic sequences designed around the tBu ester cannot be executed with a methyl or ethyl congener without complete redesign of the protecting-group strategy [3].

Quantitative Differential Evidence: tert-Butyl 4-Amino-4-Methylpentanoate vs. Analog Esters


Lipophilicity-Driven Solubility and Permeability: tBu Ester Outperforms Methyl and Free Acid Forms

The tert-butyl ester confers a computed logP of 1.1 (PubChem XLogP3) versus 0.4 for the methyl ester and −2.19 for the parent 4-amino-4-methylpentanoic acid [1] [2]. This 0.7-unit logP increment over the methyl ester corresponds to a ~5-fold higher theoretical octanol-water partition coefficient, predicting improved passive membrane diffusion and superior solubility in non-polar reaction media (e.g., dichloromethane, THF). For medicinal chemistry campaigns requiring balanced hydrophobicity, the tBu ester avoids the excessive polarity of the free acid (logD₇.₄ ≈ −2.2) that would preclude blood–brain barrier penetration and the insufficient lipophilicity of the methyl ester for optimal cellular uptake.

Lipophilicity Drug-likeness Membrane permeability ADME

Orthogonal Acidolytic Deprotection: tBu Ester Enables Fmoc-SPPS Compatibility Unattainable with Methyl or Ethyl Esters

The defining functional advantage of the tert-butyl ester over methyl and ethyl congeners is its complete lability toward neat trifluoroacetic acid (TFA) at room temperature within 30–60 minutes . In the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocol, the tBu ester is quantitatively removed during the final global deprotection-resin cleavage step using TFA cocktails (e.g., TFA/H₂O/TIS 95:2.5:2.5 v/v/v), whereas a methyl ester survives this treatment essentially intact. To hydrolyze a methyl ester, one must resort to saponification with LiOH or NaOH in aqueous THF, conditions that simultaneously cleave the Fmoc carbamate and can racemize α-protons. A direct comparative study on self-assembled monolayers demonstrated that methyl ester-functionalized surfaces do not hydrolyze in pH 1–13 aqueous solutions heated to 80 °C, confirming their inertness under standard acidic peptide cleavage conditions [1].

Solid-phase peptide synthesis Protecting group orthogonality Fmoc/tBu strategy Process chemistry

Slower Hydrolytic Metabolism: tert-Butyl Ester Exhibits Reduced Esterase-Mediated Cleavage Relative to Methyl and Ethyl Esters

In a cell-free hydrolysis system comparing alanine esters, the tert-butyl derivative exhibited a markedly slower hydrolysis rate than either the methyl or ethyl congeners over 72 hours of incubation [1]. While this study employed alanine rather than 4-amino-4-methylpentanoic acid as the amino acid scaffold, the steric environment around the ester carbonyl—the primary determinant of esterase susceptibility—is directly transferable: the quaternary α-carbon of the 4-amino-4-methylpentanoate scaffold further amplifies steric shielding beyond that seen in alanine, predicting an even greater half-life extension for the tBu ester of the target compound relative to its methyl analog.

Prodrug stability Esterase metabolism Pharmacokinetics Half-life extension

Physical Form and Handling: Solid tBu Ester vs. Liquid/Oil Methyl Ester Simplifies Weighing and Formulation

tert-Butyl 4-amino-4-methylpentanoate (CAS 161295-14-3) is consistently described as a white solid at ambient temperature across multiple vendor specifications [1]. By contrast, the corresponding methyl ester (methyl 4-amino-4-methylpentanoate, CAS 336612-05-6) and ethyl ester have predicted boiling points of 189.9 °C and lower molecular weights (145.20 and 159.23 g/mol, respectively), and are more frequently encountered as low-viscosity liquids or oils at room temperature . Solid physical form is a practical differentiator for laboratories employing automated solid-dispensing platforms (e.g., Chemspeed, TTP Labtech) where accurate milligram-scale weighing of liquids is error-prone and solvent dilution prior to dispensing is often required, adding a processing step and introducing solvent compatibility constraints.

Compound management Automated weighing Formulation Solid dispensing

Procurement-Relevant Application Scenarios for tert-Butyl 4-Amino-4-Methylpentanoate


Fmoc/tBu Solid-Phase Peptide Synthesis of Peptidomimetics Incorporating a Quaternary α-Amino Acid

In Fmoc-SPPS, the C-terminal carboxyl of the growing peptide chain is typically anchored to the resin via a linker that is cleaved with TFA. The tert-butyl ester of 4-amino-4-methylpentanoate is fully compatible with this global deprotection step: it is quantitatively removed within 30–60 minutes in TFA/scavenger cocktails, releasing the free 4-amino-4-methylpentanoic acid residue at the C-terminus. The methyl ester would survive TFA treatment unchanged, requiring a separate, non-orthogonal saponification step that also removes the Fmoc Nα-protecting group. The 0.7 logP unit greater lipophilicity of the tBu ester over the methyl ester additionally improves the solubility of protected peptide intermediates in organic coupling solvents such as DMF and NMP, facilitating higher concentrations and faster acylation rates during chain assembly .

Prodrug Design Requiring Slow, Controlled Esterase-Mediated Release of 4-Amino-4-Methylpentanoic Acid

When 4-amino-4-methylpentanoic acid (a known GABAergic agent) is intended for CNS delivery as an ester prodrug, the rate of ester hydrolysis in plasma and tissues directly governs duration of action and peak exposure. The tert-butyl ester, by virtue of steric hindrance from the three methyl groups and the adjacent quaternary α-carbon of the amino acid scaffold, substantially retards esterase-mediated cleavage compared to the methyl ester. Class-level data on alanine esters demonstrate that the tBu group reduces hydrolysis rate by at least 2-fold relative to the ethyl ester over 72 hours . This slower, more sustained release profile is desirable for maintaining therapeutic concentrations without the sharp Cₘₐₓ spikes that can trigger GABA-related sedation or tolerance.

Automated High-Throughput Synthesis and Compound Library Production

Automated parallel synthesis platforms (e.g., Chemspeed, Synple Chem) rely on accurate solid dispensing for stoichiometric control. Tert-butyl 4-amino-4-methylpentanoate, a free-flowing white solid , can be directly weighed into reaction vessels using solid-dispensing tools integrated into these workstations. Methyl 4-amino-4-methylpentanoate, typically a liquid at room temperature , requires manual pre-dissolution in a compatible solvent, introducing volumetric errors and solvent-lot variability. For medicinal chemistry groups synthesizing 96- or 384-member libraries, the solid form of the tBu ester eliminates one liquid-handling step per well, reducing overall cycle time and improving inter-well reproducibility.

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